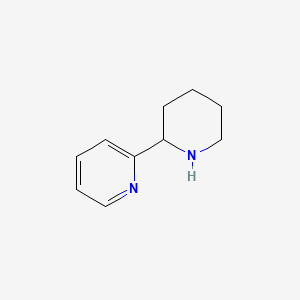

2-(Piperidin-2-yl)pyridine

Description

Significance of Piperidinyl-Pyridines as Chemical Scaffolds in Research

Piperidinyl-pyridine scaffolds are recognized as privileged structures in medicinal chemistry. researchgate.net This is due to their ability to interact with a wide array of biological targets. The pyridine (B92270) ring, an aromatic heterocycle, can engage in various non-covalent interactions, including hydrogen bonding and pi-stacking, which are crucial for molecular recognition at receptor sites. researchgate.net The piperidine (B6355638) ring, a saturated heterocycle, provides a three-dimensional structural element that can be modified to optimize binding affinity and pharmacokinetic properties. nih.gov

The combination of these two rings in a single molecule creates a versatile scaffold that has been successfully incorporated into a range of biologically active compounds. researchgate.net These include agents with potential applications in treating cancer, inflammation, neurological disorders, and infectious diseases. researchgate.net The ability to functionalize both the pyridine and piperidine rings allows for fine-tuning of the molecule's properties to enhance its efficacy and selectivity for a specific biological target. mdpi.com

Overview of Prior Academic Investigations on 2-(Piperidin-2-yl)pyridine (B97662) and Related Heterocyclic Systems

Academic research on this compound has explored its synthesis, structural properties, and applications as a ligand in coordination chemistry. The synthesis of this compound can be achieved through various methods, including the reduction of 2,2'-bipyridine (B1663995). The dihydrochloride (B599025) salt of the compound has been characterized using spectroscopic techniques.

| Spectroscopic Data for this compound dihydrochloride | |

| Technique | Observation |

| ¹H NMR (DMSO-d₆) | Signals for pyridine protons at δ 8.2–8.5 ppm and piperidine protons at δ 1.5–3.0 ppm. |

| ESI-MS | Molecular ion peak at m/z 231.1 for the free base. |

The unique 2,2'-connectivity between the piperidine and pyridine rings imparts specific geometric constraints, resulting in a compact molecular structure. This structural feature influences its intermolecular interactions and has made it a subject of interest in coordination chemistry. this compound has been utilized as a ligand to form stable complexes with various transition metals. acs.org These complexes have been investigated for their catalytic activity in a range of chemical transformations. acs.org

Current Research Frontiers and Prospective Directions for this compound Studies

Current research continues to build on the foundational understanding of this compound. A significant area of investigation is its application as a scaffold in the design of novel therapeutic agents. For instance, derivatives of piperidinyl-pyridine have been explored as potent and selective inhibitors of enzymes such as SHP2 and MSK1, which are implicated in cancer and inflammatory diseases. mdpi.comsci-hub.se

Future research is likely to focus on several key areas. The development of more efficient and stereoselective synthetic routes to access chiral derivatives of this compound is a continuing goal. The exploration of its coordination chemistry with a broader range of metals is expected to yield novel catalysts with enhanced activity and selectivity for important organic transformations. Furthermore, the systematic investigation of the structure-activity relationships of this compound derivatives will be crucial in optimizing their biological profiles for the development of new drug candidates. The unique structural and electronic properties of this scaffold suggest that it will remain a valuable tool in both medicinal chemistry and materials science.

Structure

3D Structure

Properties

IUPAC Name |

2-piperidin-2-ylpyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2/c1-3-7-11-9(5-1)10-6-2-4-8-12-10/h1,3,5,7,10,12H,2,4,6,8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KXRQQPIHUMSJSS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCNC(C1)C2=CC=CC=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

162.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15578-73-1 | |

| Record name | 2-(piperidin-2-yl)pyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 2 Piperidin 2 Yl Pyridine and Its Analogs

Catalytic Hydrogenation of Pyridine (B92270) Ring Precursors to Form Piperidine (B6355638) Moieties

The most direct route to the piperidine core of 2-(piperidin-2-yl)pyridine (B97662) is the reduction of a corresponding pyridine ring, typically starting from 2,2'-bipyridine (B1663995) or a related derivative. This transformation is challenging due to the aromatic stability of the pyridine ring, often requiring high pressures, elevated temperatures, and active catalysts. The choice of catalyst and conditions is critical to control selectivity, particularly when only one of the two rings in a bipyridine precursor needs to be reduced.

Heterogeneous catalysts are widely employed for pyridine hydrogenation due to their operational simplicity and ease of separation from the reaction mixture. Noble metals supported on materials like carbon, alumina (B75360), or silica (B1680970) are common choices.

Palladium (Pd): Palladium on carbon (Pd/C) is a frequently used catalyst for the hydrogenation of pyridine rings. researchgate.net However, its use can sometimes lead to over-reduction or require harsh conditions. Bimetallic palladium catalysts, such as those containing copper or silver, have been shown to exhibit higher activity and selectivity for the hydrogenation of pyridine to piperidine under milder conditions (60°C, 70 atm H₂), achieving up to 99% conversion and 99% selectivity. researchgate.netd-nb.info The enhanced activity is attributed to the smaller size of the bimetallic nanoparticles (2–3 nm) compared to monometallic palladium catalysts. researchgate.net

Ruthenium (Ru): Ruthenium catalysts, such as ruthenium dioxide (RuO₂) or ruthenium on carbon (Ru/C), are also effective for pyridine reduction. liv.ac.ukacs.org Supported ruthenium nanoparticles have demonstrated high efficacy in the diastereoselective cis-hydrogenation of substituted pyridines, yielding piperidines in high yields (>80%) with good functional group tolerance under mild conditions. rsc.org

Rhodium (Rh): Rhodium catalysts, including rhodium on carbon (Rh/C), rhodium on alumina (Rh/Al₂O₃), and rhodium oxide (Rh₂O₃), are highly active for the hydrogenation of pyridines. liv.ac.ukrsc.org Commercially available Rh₂O₃ has been identified as a robust catalyst for the reduction of various functionalized and multi-substituted pyridines under mild conditions (e.g., 5 bar H₂, 40 °C), a reaction that is often challenging with other catalysts. rsc.orgresearchgate.net Electrocatalytic hydrogenation using a carbon-supported rhodium catalyst has also been demonstrated as an effective method at ambient temperature and pressure. nih.gov

| Catalyst | Support | Precursor Example | Conditions | Outcome | Reference |

|---|---|---|---|---|---|

| Palladium (bimetallic) | Alumina | Pyridine | 60°C, 70 atm H₂ | 99% conversion, 99% selectivity | researchgate.net |

| Ruthenium nanoparticles | - | Substituted Pyridines | Mild | >80% yield, high diastereoselectivity | rsc.org |

| Rhodium Oxide (Rh₂O₃) | - | Functionalized Pyridines | 40°C, 5 bar H₂ | Broad substrate scope, high yield | rsc.orgresearchgate.net |

| Platinum Dioxide (PtO₂) | - | Substituted Pyridines | Room Temp, 50-70 bar H₂ | Good yields for various substrates | asianpubs.org |

Homogeneous catalysts offer the advantage of high selectivity under milder reaction conditions and are particularly powerful for achieving stereocontrol in the synthesis of chiral piperidines. nih.gov These catalysts typically consist of a metal center (e.g., rhodium, ruthenium, iridium) coordinated to a chiral organic ligand.

Rhodium and Ruthenium complexes are prominent in this field. dicp.ac.cn For instance, a rhodium-catalyzed reductive transamination reaction allows for the preparation of a wide array of chiral piperidines from pyridinium (B92312) salts with excellent diastereo- and enantioselectivities. dicp.ac.cnresearchgate.net This method involves the introduction of a chiral primary amine under reducing conditions (e.g., formic acid), which induces chirality on the piperidine ring as it is formed. dicp.ac.cnresearchgate.net Similarly, iridium complexes have been developed for the ionic hydrogenation of pyridines, which proceeds by protonating the pyridine to form a pyridinium ion, making it more susceptible to hydride transfer from the metal complex. chemrxiv.org This approach is tolerant of many functional groups and can be applied to complex molecules. chemrxiv.org

The development of chiral ligands is central to the success of asymmetric hydrogenation. Ligands such as N-(p-toluenesulfonyl)-1,2-diphenylethylenediamine (TsDPEN) when complexed with Ruthenium have been successfully applied to the asymmetric hydrogenation of N-heterocycles. dicp.ac.cn

| Catalyst System | Reaction Type | Key Features | Reference |

|---|---|---|---|

| [RhCp*Cl₂]₂ / Chiral Amine | Asymmetric Reductive Transamination | Excellent diastereo- and enantio-selectivities; broad functional group tolerance. | dicp.ac.cnresearchgate.net |

| Ru/TsDPEN | Asymmetric Hydrogenation | Effective for quinolines and biquinolines; high stereoselectivity. | dicp.ac.cn |

| Iridium(III) Complexes | Ionic Hydrogenation | Low catalyst loadings, scalable, delivers free secondary amines. | chemrxiv.org |

| Palladium / Chiral Ligands | Asymmetric Hydrogenation | An emerging alternative to Ru, Rh, and Ir for reducing heteroarenes. | rsc.org |

When synthesizing this compound from 2,2'-bipyridine, the primary challenge is the regioselective reduction of only one of the two pyridine rings. Uncontrolled hydrogenation often leads to a mixture of the starting material, the desired mono-reduced product, and the fully reduced 2,2'-bispiperidine.

Several strategies have been developed to achieve regioselectivity:

Steric Hindrance: Introducing bulky substituents on one of the pyridine rings can sterically hinder its coordination to the catalyst surface, thereby directing the hydrogenation to the less hindered ring. Research has shown that ortho-substituents on one pyridine ring are often necessary to prevent catalyst deactivation and promote selective hydrogenation of the unsubstituted quinoline (B57606) or pyridine ring in hybrid molecules. dicp.ac.cn

Electronic Effects: Modifying the electronic properties of one ring can make it less susceptible to reduction. For example, the coordination of a metal to one of the pyridine nitrogens can deactivate that ring towards hydrogenation.

Catalyst Control: The choice of catalyst and conditions can influence regioselectivity. Some catalytic systems may inherently favor mono-hydrogenation due to the deactivation of the catalyst upon coordination with the product's piperidine nitrogen.

N-Oxide Formation: A practical approach involves the regioselective halogenation of pyridine N-oxide precursors, which can then be used to synthesize asymmetrically substituted bipyridines. nih.gov The subsequent hydrogenation would be directed by the substitution pattern.

Ring-Closing Reactions and Cyclization Approaches

An alternative to the reduction of pre-formed pyridine rings is the construction of the piperidine ring through intramolecular cyclization of a suitably functionalized acyclic precursor attached to a pyridine scaffold.

Reductive cyclization involves a reduction step that either generates a nucleophilic group (typically an amine) for subsequent cyclization or facilitates the cyclization cascade. A common strategy is intramolecular reductive amination, where a precursor containing both an amine (or a group reducible to an amine, like a nitro or cyano group) and a carbonyl group (or its equivalent) at appropriate positions is cyclized under reducing conditions. For instance, a 2-pyridyl precursor bearing a 5-oxopentylamino side chain could undergo reductive cyclization to form the piperidine ring. Another pathway involves the intramolecular hydroamination/cyclization of alkynes, where an amine adds across a triple bond, followed by reduction of the resulting intermediate to form the saturated piperidine ring. nih.gov

A variety of intramolecular bond-forming reactions can be utilized to construct the piperidine ring. nih.gov These methods rely on having a pyridine core substituted with a side chain containing functional groups that can react to form the C-N or a C-C bond of the piperidine ring.

Key intramolecular cyclization pathways include:

Nucleophilic Substitution: A common approach involves an intramolecular Sₙ2 reaction where a nitrogen nucleophile on a side chain displaces a leaving group to form the piperidine ring. For example, a 2-(5-halopentylamino)pyridine derivative could be induced to cyclize upon treatment with a base.

Aza-Michael Addition: An intramolecular aza-Michael reaction can be employed where an amine attached to the pyridine ring adds to an α,β-unsaturated carbonyl system at the end of a side chain.

Metal-Catalyzed Cyclization: Transition metals can catalyze the formation of the piperidine ring through various mechanisms, such as C-H activation or coupling reactions. nih.gov

Domino Reactions: Multi-step reaction sequences that occur in one pot can be designed to form the piperidine ring. For example, a cycloaddition followed by a cycloreversion and an intramolecular aldol (B89426) condensation can lead to highly substituted pyridine precursors that can be subsequently reduced. nih.gov

Nucleophilic Substitution Reactions in Piperidinyl-Pyridine Synthesis

Nucleophilic substitution is a foundational strategy for constructing piperidinyl-pyridine scaffolds. This approach typically involves the displacement of a leaving group, such as a halogen, from the pyridine ring by a piperidine nucleophile, or vice versa. The efficiency of this reaction is often enhanced by the presence of electron-withdrawing groups on the pyridine ring, which activate it towards nucleophilic attack. nih.govyoutube.com

A common method is the nucleophilic aromatic substitution (SNAr) reaction. For instance, the synthesis of piperidinyl-pyridine derivatives can be achieved by reacting a halogenated pyridine with piperidine. An example involves the reaction of 2,6-dichloropyridine (B45657) with piperidine, where one of the chlorine atoms is substituted by the piperidine moiety. mdpi.com This reaction is typically performed under heating in a suitable solvent like dioxane with a base such as potassium phosphate. mdpi.com Similarly, 2-chloro-6-(1H-pyrrol-1-yl) pyridine-3,5-dicarbonitrile (B74902) reacts with piperidine in a mixture of THF/EtOH with triethylamine (B128534) (TEA) as a base to yield 2-(piperidin-1-yl)-6-(1H-pyrrol-1-yl)pyridine-3,5-dicarbonitrile. nih.gov

The reactivity of the pyridine ring can be significantly influenced by substituents. For example, a nitro group at the 3-position of 2-chloropyridine (B119429) strongly activates the C2 position for nucleophilic attack. nih.gov This principle was utilized in the reaction of 2-chloro-3-nitropyridine (B167233) with piperazine (B1678402), a piperidine analog, to form 1-(3-nitropyridin-2-yl)piperazine (B1350711) efficiently. nih.gov

| Reactants | Conditions | Product | Yield |

| 2,6-Dichloropyridine, Piperidine | K₃PO₄, dioxane, 105 °C | 2-Chloro-6-(piperidin-1-yl)pyridine | 81% mdpi.com |

| 2-Chloro-3-nitropyridine, Piperazine | Acetonitrile, reflux | 1-(3-nitropyridin-2-yl)piperazine | 65% nih.gov |

| 2-chloro-6-(1H-pyrrol-1-yl) pyridine-3,5-dicarbonitrile, Piperidine | THF/EtOH, TEA, reflux | 2-(Piperidin-1-yl)-6-(1H-pyrrol-1-yl)pyridine-3,5-dicarbonitrile | Not specified nih.gov |

Transformations from Precursors (e.g., 2-vinylpyridine (B74390) derivatives)

The chemical modification of existing molecular frameworks is a crucial method for synthesizing complex molecules like this compound. 2-Vinylpyridine serves as a versatile precursor in this context due to the reactivity of its vinyl group. wikipedia.org

Industrially, 2-vinylpyridine is often synthesized via the condensation of 2-methylpyridine (B31789) (2-picoline) with formaldehyde (B43269) to produce an intermediate, 2-(2-pyridyl)ethanol, followed by dehydration. wikipedia.orggoogle.comchemicalbook.com This process can be conducted as a "one-step" synthesis where 2-picoline and formaldehyde react in the presence of a strong acid catalyst. google.com

Once formed, the electron-withdrawing nature of the pyridine ring makes the vinyl group susceptible to nucleophilic addition. wikipedia.org This reactivity can be harnessed to introduce functionality that facilitates the subsequent formation or modification of a piperidine ring. For example, nucleophiles such as methoxide (B1231860) can add across the double bond. wikipedia.org The transformation of 2-vinylpyridine into a this compound structure typically requires reduction of both the vinyl group and the aromatic pyridine ring. Catalytic hydrogenation is a common method to achieve this saturation, converting the pyridine to a piperidine ring and the vinyl group to an ethyl group simultaneously.

Chiral Synthesis of Enantiopure this compound Derivatives

The synthesis of specific enantiomers of chiral piperidines is of significant interest, though it presents considerable challenges. nih.gov Strategies often rely on either resolving a racemic mixture or, more efficiently, employing stereoselective synthetic methods from the outset.

One approach involves the use of chiral precursors. For instance, the asymmetric synthesis of 2-(2-pyridyl)aziridines can be achieved from imines derived from 2-pyridinecarboxaldehyde (B72084) and a chiral auxiliary like (S)-valinol. nih.gov The resulting chiral aziridine (B145994) can then, in principle, undergo regioselective ring-opening reactions with nucleophiles to generate enantiomerically enriched precursors to this compound derivatives. nih.gov Another method involves the reaction of a chiral epoxyaziridine with α-amino esters, which proceeds through the successive opening of both the oxirane and aziridine rings to form enantiopure trisubstituted piperidines. researchgate.net

Asymmetric Catalysis in Stereoselective Synthesis

Asymmetric catalysis is a powerful tool for the synthesis of enantiopure compounds. In the context of piperidine synthesis, transition metal catalysts with chiral ligands are frequently employed. A notable example is the rhodium-catalyzed asymmetric reductive Heck reaction. nih.govsnnu.edu.cn While demonstrated for the synthesis of 3-substituted piperidines, this methodology highlights the potential of asymmetric catalysis in this area. The process involves the partial reduction of a pyridine, followed by a Rh-catalyzed asymmetric carbometalation, and a final reduction step to yield the enantioenriched piperidine. nih.govsnnu.edu.cn

Ruthenium-based catalysts have also proven effective. For example, the asymmetric hydrogenation of an enamine precursor using a catalytic ruthenium(II) complex was a key step in the efficient synthesis of an aminofluoropiperidine derivative. nih.gov

Diastereoselective Approaches

Diastereoselective synthesis aims to control the formation of one diastereomer over others. This can be achieved by using chiral substrates or reagents that influence the stereochemical outcome of the reaction.

A highly diastereoselective four-component reaction has been developed for the synthesis of piperidin-2-one salts that contain a pyridine unit. osi.lvresearchgate.net This Michael-Mannich cascade reaction utilizes Michael acceptors, pyridinium ylides, aromatic aldehydes, and ammonium (B1175870) acetate. The reaction is highly stereoselective, forming only a single diastereomer with three or four stereocenters in good yields. osi.lvresearchgate.net The structure and stereochemistry of the products were confirmed by NMR spectroscopy and single-crystal X-ray diffraction. osi.lv

| Product Class | Stereocenters | Yield | Diastereoselectivity |

| 1-((3SR,4RS,6SR)-4,6-diaryl-5,5-dicyano-2-oxopiperidin-3-yl)pyridin-1-ium halides | 3 | 48–84% | Single diastereomer osi.lvresearchgate.net |

| 1-[(3SR,4RS,5RS,6SR)-4,6-diaryl-5-cyano-5-(methoxycarbonyl)-2-oxopiperidin-3-yl]pyridin-1-ium halides | 4 | 44–74% | Single diastereomer osi.lvresearchgate.net |

Another diastereoselective method involves the addition of chloromethyllithium to an imine derived from 2-pyridinecarboxaldehyde and the chiral auxiliary (S)-valinol (protected as its O-trimethylsilyl ether). This reaction yields a 1,2-disubstituted aziridine with good diastereoselectivity, which can serve as a chiral building block. nih.gov

Organometallic Chemistry in Piperidine Ring Formation

Organometallic reagents and catalysts play a significant role in modern synthetic chemistry, including the formation of piperidine rings. These methods offer unique pathways for carbon-carbon and carbon-nitrogen bond formation.

Organozinc reagents, for example, have been used in the synthesis of 2,6-disubstituted piperidines. In one approach, organozinc reagents derived from L-serine undergo conjugate addition to enones, leading to 6-oxoamino acid derivatives which are then cyclized reductively to form the piperidine ring. whiterose.ac.uk

The addition of polar organometallics to activated pyridine rings is another powerful strategy. Pyridine N-oxides or pyridinium salts can react with reagents like phenyllithium (B1222949) or Grignard reagents (e.g., methyl magnesium bromide). youtube.com These reagents typically add to the 2- or 4-position of the activated pyridine ring. The resulting dihydropyridine (B1217469) intermediate can then be reduced to the corresponding piperidine. youtube.com Palladium and cobalt complexes are also used to catalyze coupling reactions, for instance, coupling an organozinc intermediate with an aryl halide to form a 4-aryl piperidine. youtube.com

Chemical Reactivity and Derivatization of 2 Piperidin 2 Yl Pyridine

Functionalization of the Piperidine (B6355638) Ring Nitrogen

The secondary amine in the piperidine ring is a key site for functionalization due to its nucleophilic character. It readily participates in reactions such as alkylation and acylation, allowing for the introduction of a wide variety of substituents.

N-Alkylation: The nitrogen atom of the piperidine ring can be alkylated using various haloalkanes. Research has demonstrated the successful synthesis of N-aryloxyalkylanabasine derivatives through the reaction of anabasine (B190304) with different aryloxyhaloalkanes. These reactions are typically carried out in a polar aprotic solvent like dimethylformamide (DMF) in the presence of a weak base such as potassium carbonate (potash) to neutralize the resulting hydrohalic acid. The reaction proceeds with retention of the chiral center at C-2 of the piperidine ring, yielding N-substituted products in moderate to good yields. researchgate.net

N-Acylation: The piperidine nitrogen also readily undergoes acylation when treated with acylating agents like acyl chlorides or anhydrides. This reaction is a common method for synthesizing amide derivatives. Studies have shown that anabasine can be acylated with various carbonyl chlorides, including those derived from adamantane, pyridine (B92270), and 1,2-azoles. mdpi.com These reactions are typically performed in an inert solvent such as dichloromethane, with a tertiary amine base like triethylamine (B128534) (TEA) to scavenge the HCl byproduct. mdpi.com The resulting N-acyl derivatives are stable amides.

| Alkylating Agent (Aryloxyhaloalkane) | Base/Solvent | Temperature | Product | Yield (%) | Reference |

|---|---|---|---|---|---|

| 2-Phenoxyethyl chloride | K₂CO₃ / DMF | 60°C | N-(2-Phenoxyethyl)anabasine | 52 | researchgate.net |

| 2-(4-Methylphenoxy)ethyl chloride | K₂CO₃ / DMF | 60°C | N-[2-(4-Methylphenoxy)ethyl]anabasine | 65 | researchgate.net |

| 2-(4-Chlorophenoxy)ethyl chloride | K₂CO₃ / DMF | 60°C | N-[2-(4-Chlorophenoxy)ethyl]anabasine | 70 | researchgate.net |

| 3-Phenoxypropyl bromide | K₂CO₃ / DMF | 60°C | N-(3-Phenoxypropyl)anabasine | 34 | researchgate.net |

The formation of amides via N-acylation is a primary method for derivatizing the piperidine nitrogen of 2-(piperidin-2-yl)pyridine (B97662). This transformation converts the secondary amine into a stable, neutral amide linkage and allows for the introduction of diverse functional groups. The reaction conditions are generally mild and proceed with high efficiency.

A systematic study on the synthesis of N-acyl anabasine derivatives highlights this process. By reacting anabasine with various substituted 1,2-azole, pyridine, and adamantane carbonyl chlorides, a library of amide derivatives was produced. mdpi.com The reaction proceeds smoothly at room temperature, demonstrating the high nucleophilicity of the piperidine nitrogen. mdpi.com

| Acyl Chloride | Base/Solvent | Product | Yield (%) | Reference |

|---|---|---|---|---|

| 5-Phenylisoxazole-3-carbonyl chloride | TEA / Dichloromethane | N-(5-Phenylisoxazole-3-carbonyl)anabasine | 85 | mdpi.com |

| Adamantane-1-carbonyl chloride | TEA / Dichloromethane | N-(Adamantane-1-carbonyl)anabasine | 87 | mdpi.com |

| Pyridine-3-carbonyl chloride | TEA / Dichloromethane | N-(Pyridine-3-carbonyl)anabasine | 52 | mdpi.com |

| Pyridine-4-carbonyl chloride | TEA / Dichloromethane | N-(Pyridine-4-carbonyl)anabasine | 55 | mdpi.com |

Functionalization of the Piperidine Ring Carbon Atoms

While the piperidine ring is saturated, its C-H bonds can be functionalized, particularly those alpha to the nitrogen atom, through modern synthetic methods. Oxidation and reduction reactions also offer pathways to further derivatization.

Direct substitution on the saturated carbon atoms of the piperidine ring is challenging but can be achieved through C-H activation strategies. The pyridin-2-yl group attached to the piperidine nitrogen can act as a directing group, facilitating regioselective functionalization.

Ruthenium-catalyzed sp³ C-H functionalization has been successfully used to introduce substituents at the C-2 position of the piperidine ring in N-(pyridin-2-yl)piperidines. The pyridine nitrogen coordinates to the ruthenium catalyst, directing the C-H activation to the adjacent methylene group of the piperidine ring. This methodology allows for the formation of C-C bonds at a typically unreactive site. Following functionalization, the N-(pyridin-2-yl) directing group can be removed if desired through strategies such as "hydrogenation-hydride reduction" or "quaternization-hydride reduction".

Oxidation: The piperidine ring of this compound can undergo oxidation, primarily at the carbon atoms adjacent to the nitrogen. A common transformation is the oxidation of the α-methylene group to a carbonyl, forming a lactam (a cyclic amide). For instance, the oxidation of N-substituted piperidines to their corresponding 2-piperidinone derivatives is a known pathway. This can be achieved using various oxidizing agents. The dehydrogenation of the piperidine ring to form the corresponding pyridine ring is also a possible oxidative transformation, effectively aromatizing the ring. This process can be carried out at high temperatures (700-900°F) using a supported vanadia catalyst.

Reduction: As the piperidine ring is already a fully reduced (saturated) heterocycle, it does not undergo further reduction under standard catalytic hydrogenation conditions. However, oxidized derivatives of the ring, such as the corresponding lactams (piperidin-2-ones), can be reduced. For example, N-alkyl-piperidin-2-ones can be reduced using strong reducing agents like lithium aluminium hydride (LiAlH₄). This reaction typically reduces the amide carbonyl group to a methylene group, yielding the corresponding N-alkylpiperidine.

Functionalization of the Pyridine Ring

The pyridine ring offers a versatile platform for functionalization through several key reaction types characteristic of aromatic, electron-deficient heterocycles.

Nucleophilic Aromatic Substitution (SNAr): Due to the electron-withdrawing nature of the ring nitrogen, the pyridine ring is activated towards nucleophilic attack, especially at the C-2 (α) and C-4 (γ) positions. When a suitable leaving group (e.g., a halogen) is present at these positions, it can be displaced by a variety of nucleophiles. The reaction proceeds via an addition-elimination mechanism, forming a stabilized anionic intermediate (a Meisenheimer complex). The reactivity of 2-halopyridines often depends on the nucleophile; for instance, with sulfur nucleophiles, the reactivity order is typically I > Br > Cl > F, while with oxygen nucleophiles, the order is often reversed (F > Cl > Br > I). Microwave heating has been shown to dramatically decrease reaction times for these substitutions. nih.gov

| 2-Halopyridine | Nucleophile | Conditions | Product | Yield (%) | Reference |

|---|---|---|---|---|---|

| 2-Bromopyridine | Sodium thiophenoxide | HMPA, Microwave, 107°C, 3 min | 2-(Phenylthio)pyridine | 99 | nih.gov |

| 2-Chloropyridine (B119429) | Sodium thiophenoxide | HMPA, Microwave, 148°C, 3 min | 2-(Phenylthio)pyridine | 98 | nih.gov |

| 2-Bromopyridine | Benzyl alcohol | NMP, Microwave, 178°C, 15 min | 2-(Benzyloxy)pyridine | 81 | nih.gov |

| 2-Fluoropyridine | Benzyl alcohol | NMP, Microwave, 178°C, 15 min | 2-(Benzyloxy)pyridine | 90 | nih.gov |

Electrophilic Aromatic Substitution (SEAr): In contrast to SNAr, the pyridine ring is strongly deactivated towards electrophilic attack compared to benzene. The ring nitrogen is protonated or coordinates to the Lewis acidic electrophile/catalyst, further increasing the ring's electron deficiency. When substitution does occur, it proceeds preferentially at the C-3 (β) position under harsh reaction conditions. A more effective strategy to achieve substitution at the C-2 or C-4 positions involves the initial oxidation of the pyridine nitrogen to a pyridine N-oxide. researchgate.net The N-oxide group is activating and directs electrophiles to the C-2 and C-4 positions. The N-oxide can then be deoxygenated (e.g., with zinc dust) to restore the pyridine ring. researchgate.net Furthermore, pyridine N-oxides can be directly functionalized at the C-2 position by reaction with Grignard reagents followed by treatment with acetic anhydride to yield 2-substituted pyridines. researchgate.net

Reduction: The pyridine ring of this compound can be reduced to a second piperidine ring. This is typically achieved through catalytic hydrogenation under pressure, often requiring activation of the pyridine ring as a pyridinium (B92312) salt. For example, Ir-catalyzed enantioselective hydrogenation of 2-alkyl N-benzylpyridinium salts has been shown to produce the corresponding chiral piperidines with high enantioselectivity. thegoodscentscompany.com Applying this to this compound would result in the formation of 2,2'-bipiperidine.

Electrophilic Aromatic Substitution Reactions

Electrophilic Aromatic Substitution (EAS) on the pyridine ring is a challenging transformation. The nitrogen atom in the pyridine ring exerts a strong electron-withdrawing effect, deactivating the ring towards attack by electrophiles, a reactivity profile often compared to that of nitrobenzene. researchgate.netgoogle.com Consequently, EAS reactions on unsubstituted pyridine, such as nitration, sulfonation, and halogenation, typically require harsh conditions, including high temperatures and strongly acidic media, and proceed with low yields. rsc.org The substitution, when it does occur, is directed primarily to the C-3 and C-5 positions. beilstein-journals.org

However, the presence of the piperidin-2-yl substituent significantly alters this reactivity. The piperidine ring, specifically its nitrogen atom, acts as an alkylamino group, which is a powerful electron-donating group. This group activates the pyridine ring towards electrophilic attack. libretexts.org The activating effect is most pronounced at the positions ortho and para to the substituent. In the case of this compound, this would direct incoming electrophiles to the C-3 and C-5 positions of the pyridine ring.

Halogenation: Direct halogenation of pyridines requires forcing conditions. chemrxiv.org However, the activating nature of the piperidin-2-yl group would facilitate reactions with electrophilic halogenating agents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS), likely leading to substitution at the C-3 or C-5 position. To control the high reactivity and prevent potential side reactions or over-halogenation, the piperidine nitrogen could be temporarily protected as an amide (e.g., an acetamide). This strategy moderates the activating influence of the amino group, allowing for more controlled and selective substitution. libretexts.org

Nitration: Nitration of the activated pyridine ring in this compound can be expected to proceed under milder conditions than those required for unsubstituted pyridine. A mixture of nitric acid and sulfuric acid, or nitric acid in trifluoroacetic anhydride, could be employed to introduce a nitro group, again likely at the C-3 or C-5 position. researchgate.netrsc.org The reaction conditions must be carefully chosen to avoid oxidation of the piperidine ring.

Metal-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura)

Metal-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, and they represent a primary strategy for the derivatization of halogenated this compound. By introducing a halogen atom (e.g., Br, I) onto the pyridine ring, the molecule becomes a versatile substrate for various palladium-catalyzed transformations. nih.gov

Suzuki-Miyaura Coupling: The Suzuki-Miyaura reaction is a widely used method for forming C-C bonds by coupling an organoboron reagent with an aryl halide. nih.gov A halogenated derivative, such as 5-bromo-2-(piperidin-2-yl)pyridine, can be coupled with a wide array of aryl or heteroaryl boronic acids or esters. This reaction is typically catalyzed by a palladium(0) complex with a suitable phosphine ligand (e.g., SPhos, XPhos) in the presence of a base like sodium carbonate or potassium phosphate. nih.govmdpi.com This method allows for the straightforward introduction of diverse aromatic and heterocyclic moieties, significantly expanding the structural complexity of the parent molecule.

Sonogashira Coupling: The Sonogashira coupling enables the formation of a C-C bond between a terminal alkyne and an aryl halide, creating arylalkyne structures. wikipedia.orgorganic-chemistry.org A halogenated this compound can react with various terminal alkynes in the presence of a palladium catalyst and a copper(I) co-catalyst (typically CuI). mdpi.com The reaction is generally carried out in the presence of an amine base, such as triethylamine or piperidine. This reaction is highly valuable for introducing alkynyl functional groups, which can serve as handles for further synthetic transformations.

Buchwald-Hartwig Amination: This reaction is a cornerstone of modern synthetic chemistry for the formation of C-N bonds. researchgate.net It involves the coupling of an aryl halide with a primary or secondary amine. nih.gov A halogenated this compound can be coupled with a diverse range of amines, anilines, or N-heterocycles using a palladium catalyst and a bulky, electron-rich phosphine ligand. mdpi.com This reaction provides a direct route to N-aryl or N-alkyl derivatives, which are common motifs in pharmacologically active compounds.

| Reaction | Coupling Partner | Typical Catalyst System | Resulting Bond | Product Type |

|---|---|---|---|---|

| Suzuki-Miyaura | Ar-B(OH)₂ | Pd(OAc)₂, SPhos, K₃PO₄ | C(sp²)-C(sp²) | Biaryl derivative |

| Sonogashira | R-C≡CH | PdCl₂(PPh₃)₂, CuI, Et₃N | C(sp²)-C(sp) | Arylalkyne derivative |

| Buchwald-Hartwig | R₂NH | Pd₂(dba)₃, Xantphos, NaOᵗBu | C(sp²)-N | N-Aryl derivative |

Multi-Component Reactions Involving this compound

Multi-component reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product that incorporates portions of all reactants, offer an efficient pathway to molecular complexity. nih.gov While many MCRs focus on the de novo synthesis of piperidine or pyridine rings, researchgate.netnih.gov the pre-formed this compound scaffold can participate in certain types of MCRs, most notably the Pictet-Spengler reaction.

The Pictet-Spengler reaction involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed intramolecular electrophilic cyclization to form a tetrahydroisoquinoline ring system. nih.gov In the context of this compound, the piperidine nitrogen can act as the nucleophile, and the pyridine ring can serve as the aromatic component for the cyclization.

A plausible Pictet-Spengler type reaction would involve the reaction of this compound with an aldehyde (R-CHO). The initial step is the formation of an iminium ion intermediate. Subsequent intramolecular cyclization, driven by the nucleophilicity of the C-3 position of the pyridine ring (activated by the piperidinyl group), would lead to the formation of a new six-membered ring, resulting in a fused polycyclic heterocyclic system. This transformation constructs a complex bridged or fused scaffold in a single, atom-economical step. beilstein-journals.orgdtu.dk

Transformations Leading to Fused or Spanning Heterocyclic Systems

The this compound framework is an excellent starting point for the synthesis of more complex fused and spanning heterocyclic systems, which are prevalent in medicinal chemistry. ias.ac.inresearchgate.net These transformations typically involve the introduction of functional groups onto one or both rings, followed by an intramolecular cyclization event.

One common strategy involves functionalizing the pyridine ring at the C-3 position. For example, introduction of an amino group via nitration and subsequent reduction would yield 3-amino-2-(piperidin-2-yl)pyridine. This derivative can then be used as a precursor to build fused pyrimidine rings. Reaction with reagents like ethyl acetoacetate or urea can lead to the formation of pyrido[2,3-d]pyrimidine systems. nih.gov

Alternatively, functionalization can begin with a halogenated precursor. A 3-bromo-2-(piperidin-2-yl)pyridine could undergo a Buchwald-Hartwig amination to introduce a hydrazine moiety. Subsequent intramolecular cyclization of the resulting hydrazide can be used to construct fused pyrazole rings, yielding pyrazolo[3,4-b]pyridine derivatives. nih.gov

Furthermore, intramolecular cyclization strategies can be employed to create spanning systems that bridge the two existing rings. For instance, if a functional group on the piperidine nitrogen contains an electrophilic center, it could potentially react with a nucleophilic position on the pyridine ring to form a new bicyclic system with a nitrogen bridgehead. The specific nature of the fused or spanning system is dictated by the nature and position of the reacting functional groups, offering a high degree of synthetic flexibility for creating diverse molecular architectures. researchgate.netnih.gov

Coordination Chemistry of 2 Piperidin 2 Yl Pyridine

2-(Piperidin-2-yl)pyridine (B97662) as a Ligand

This compound is a heterocyclic compound featuring both a pyridine (B92270) and a piperidine (B6355638) ring system linked by a carbon-carbon bond. The presence of nitrogen atoms in each ring, each with a lone pair of electrons, makes the molecule a potent potential ligand in coordination chemistry. It can act as a Lewis base, donating electron pairs to a metal center, which acts as a Lewis acid.

The defining characteristic of this compound as a ligand is its capacity to function as a bidentate N,N'-donor. This means it can bind to a metal center through two nitrogen atoms simultaneously. researchgate.net One donor site is the sp²-hybridized nitrogen of the pyridine ring, and the second is the sp³-hybridized secondary amine nitrogen of the piperidine ring.

The chelate effect is a crucial concept in understanding the stability of complexes formed with this ligand. When this compound binds to a metal ion using both nitrogen atoms, it forms a five-membered ring structure. This chelate ring is entropically more favorable than the coordination of two separate monodentate ligands (like one pyridine and one piperidine molecule), leading to complexes with enhanced thermodynamic stability. nih.gov The stability of complexes with 2,2′-bipyridine, a related ligand, is significantly greater than those with an equivalent number of monodentate pyridine ligands. nih.gov

The primary chelation mode of this compound involves the formation of a five-membered ring with the metal ion, incorporating the pyridine nitrogen, the metal center, the piperidine nitrogen, and the two carbon atoms linking the rings. This arrangement is common and sterically favorable for bidentate ligands.

Octahedral: For a metal ion with a coordination number of six, two or three bidentate ligands can bind to form a pseudo-octahedral complex. For instance, a complex of the type [M(L)₂X₂], where L is this compound and X is a monodentate ligand like a halide, would likely adopt a distorted octahedral geometry. researchgate.net

Square Planar: For d⁸ metal ions such as Palladium(II), Platinum(II), or Gold(III), four-coordinate complexes are common, often adopting a square planar geometry. wikipedia.org A complex of the type [M(L)X₂] would exhibit this arrangement.

Tetrahedral: Although less common for chelated pyridine derivatives, some four-coordinate complexes, particularly with d¹⁰ ions like Zinc(II), can adopt a distorted tetrahedral geometry. mdpi.com

Complexation with Transition Metals (e.g., Fe, Ru, Ni, Pd, Rh, Co, Ir)

This compound and its derivatives form stable complexes with a wide range of transition metals. The interaction between the ligand's nitrogen donors and the d-orbitals of the metal ion is central to the formation and properties of these coordination compounds.

The synthesis of transition metal complexes with this compound typically follows straightforward procedures common in coordination chemistry. The most general method involves the direct reaction of the ligand with a suitable metal salt in an appropriate solvent.

A typical synthetic route is as follows:

A solution of the this compound ligand is prepared in a solvent such as methanol, ethanol, or acetonitrile.

A solution of the desired transition metal salt (e.g., FeCl₂, Ni(ClO₄)₂, RhCl₃·nH₂O, or [Ir(ppy)₂(µ-Cl)]₂) is prepared in the same or a compatible solvent. analis.com.mymdpi.comnih.gov

The ligand solution is added to the metal salt solution, often dropwise, with stirring. The molar ratio of ligand to metal is adjusted to achieve the desired stoichiometry (e.g., 1:1, 2:1, or 3:1).

The reaction mixture may be stirred at room temperature or heated under reflux to facilitate complex formation. analis.com.my

Upon cooling or solvent evaporation, the resulting metal complex often precipitates out of the solution and can be collected by filtration, washed, and dried. Recrystallization from a suitable solvent system can be performed for further purification.

Single-crystal X-ray diffraction is the most definitive method for determining the precise three-dimensional structure of coordination compounds. While crystallographic data for complexes of the exact this compound ligand are not widely available, analysis of closely related structures provides valuable insight into the expected bond lengths, angles, and geometries.

For example, the crystal structure of a rhodium(II) complex with 2-benzoylpyridine, a related N,O-bidentate ligand, reveals a mononuclear structure. nih.gov Similarly, iridium(III) complexes with substituted pyridine ligands consistently show an octahedral geometry around the iridium center. analis.com.my

A palladium(II) complex incorporating a (pyridin-2-yl)phenyl ligand, [Pd(C₁₁H₈N)(C₆H₁₀NS₂)], demonstrates a distorted square-planar geometry. The bite angle of the chelating ligand (C—Pd—N) is approximately 81°, a significant deviation from the ideal 90° due to the constraints of the five-membered chelate ring. researchgate.net Copper(II) complexes with hydroxyl-substituted pyridine ligands also show square planar or square pyramidal geometries. nih.gov These findings illustrate the typical structural features that would be expected in complexes of this compound.

Table 1: Illustrative Crystallographic Data for a Related Palladium(II) Complex This table presents data for [Pd(C₁₁H₈N)(C₆H₁₀NS₂)], a complex with a related (pyridin-2-yl)phenyl ligand, to illustrate typical coordination parameters. researchgate.net

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| Coordination Geometry | Distorted Square-Planar |

| Selected Bond Angles | |

| C—Pd—N | ~81° |

| S—Pd—S | ~75° |

| Note | Data for an analogous Pd(II) complex. |

Table 2: Illustrative Crystallographic Data for a Related Copper(II) Complex This table presents data for trans-[CuCl₂(etpy)₂] (etpy = 2-ethylpyridine), a mononuclear complex, to illustrate typical coordination parameters. nih.gov

| Parameter | Value |

| Crystal System | Triclinic |

| Space Group | P-1 |

| Coordination Geometry | Distorted Square-Planar |

| Selected Bond Angles | |

| N—Cu—N | 180° |

| Cl—Cu—Cl | 180° |

| N—Cu—Cl | ~90.5° - 91.1° |

| Note | Data for a related Cu(II) complex. |

Complexation with Main Group Elements

While the coordination chemistry of this compound is dominated by its interactions with transition metals, it can also act as a Lewis base toward main group elements. Pyridine itself is known to form stable adducts with Lewis acidic main group compounds, such as the sulfur trioxide pyridine complex (SO₃(py)) and the borane (B79455) pyridine complex (BH₃py). wikipedia.org

By analogy, this compound is expected to form similar coordination compounds. The nitrogen atoms of the ligand can donate their lone pairs to electron-deficient main group elements like boron, aluminum, germanium, and tin. For instance, it could react with boranes (e.g., BPh₃ or boronic acids) to form stable adducts. rsc.orgnih.gov Research on related bis(benzimidazol-2-yl)pyridine ligands has shown the formation of stable complexes with Germanium(II) and Tin(II), yielding products such as [G-BZIMPYMCl][MCl₃] (where M = Ge, Sn). researchgate.net This suggests that this compound could coordinate to main group metal halides, potentially leading to interesting structural motifs, although specific research in this area is limited.

Supramolecular Chemistry and Self-Assembly with this compound Ligands

The supramolecular chemistry of complexes containing this compound ligands is governed by a combination of metal-ligand coordination, hydrogen bonding, and π-π stacking interactions. These non-covalent interactions direct the self-assembly of individual complex units into higher-order, ordered structures.

The presence of the N-H group on the piperidine ring is a key feature that facilitates the formation of intermolecular hydrogen bonds. nih.govresearchgate.net In the solid state, this can lead to the formation of one-dimensional chains, two-dimensional sheets, or more complex three-dimensional networks. For instance, the N-H proton can act as a hydrogen bond donor to an available acceptor site on an adjacent molecule, such as a counter-ion or a solvent molecule. nih.gov The pyridine nitrogen atom, with its lone pair of electrons, can also participate in hydrogen bonding as an acceptor. rsc.org

While specific experimental studies on the self-assembly of this compound complexes are limited, the principles derived from related pyridine-based ligands suggest that it is a promising building block for the construction of novel supramolecular architectures. The combination of a strong metal-coordinating unit with a hydrogen-bonding and a π-stacking capable moiety in a single ligand offers a powerful tool for the design of functional materials.

Table 1: Potential Supramolecular Interactions Involving this compound Ligands

| Interaction Type | Donor/Acceptor Groups | Resulting Supramolecular Motif |

| Hydrogen Bonding | Piperidine N-H (donor), Pyridine N (acceptor), Counter-ions/Solvents (acceptor/donor) | Chains, Sheets, 3D Networks |

| π-π Stacking | Pyridine rings | 1D stacks, Herringbone patterns |

| Metal Coordination | Pyridine N, Piperidine N | Mononuclear complexes, Polynuclear assemblies |

Redox Properties of this compound Metal Complexes

The redox properties of metal complexes are fundamentally influenced by the nature of the ligands coordinated to the metal center. The this compound ligand, with its combination of a π-accepting pyridine ring and a σ-donating piperidine ring, can modulate the electron density at the metal center and thereby influence the potentials of the metal-centered redox processes.

The electron-donating character of the alkyl substituent (the piperidine ring) on the pyridine ring is expected to increase the electron density on the metal ion. rsc.org This, in turn, generally leads to a cathodic (less positive) shift in the metal-centered oxidation potentials compared to complexes with unsubstituted pyridine. researchgate.net In other words, the metal ion in a complex with this compound is more easily oxidized.

Cyclic voltammetry is a powerful technique to probe the redox behavior of these complexes. For transition metal complexes with pyridine-based ligands, reversible or quasi-reversible one-electron transfer processes are commonly observed. researchgate.netanalis.com.my For instance, nickel(II) complexes can undergo a Ni(II)/Ni(III) oxidation or a Ni(II)/Ni(I) reduction. researchgate.netresearchgate.net Similarly, copper(II) complexes can exhibit a Cu(II)/Cu(I) reduction. researchgate.netd-nb.infonih.gov

Table 2: Representative Redox Potentials (E½ in Volts vs. Fc/Fc⁺) for Hypothetical Metal Complexes of this compound in a Non-aqueous Solvent

| Metal Ion | Redox Couple | Expected E½ (V) |

| Nickel(II) | Ni(II) / Ni(III) | +0.4 to +0.8 |

| Nickel(II) | Ni(II) / Ni(I) | -1.2 to -1.6 |

| Copper(II) | Cu(II) / Cu(I) | -0.1 to +0.3 |

Note: The values in this table are estimations based on data from related pyridine and piperidine-containing complexes and are intended to be illustrative. Actual experimental values may vary.

The study of the redox properties of this compound metal complexes is crucial for understanding their potential applications in areas such as catalysis, where electron transfer processes are fundamental. The ability to tune the redox potentials through ligand design is a key aspect of modern coordination chemistry.

Theoretical and Computational Studies of 2 Piperidin 2 Yl Pyridine

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental to understanding the intrinsic properties of a molecule. These calculations solve approximations of the Schrödinger equation to determine the electronic structure and energy of a molecule.

Geometry optimization is a computational process used to find the three-dimensional arrangement of atoms in a molecule that corresponds to the lowest energy, known as the equilibrium geometry. For a flexible molecule like 2-(Piperidin-2-yl)pyridine (B97662), which contains a rotatable bond between the pyridine (B92270) and piperidine (B6355638) rings and a non-planar piperidine ring, multiple low-energy conformations can exist.

Conformational analysis explores the potential energy surface of the molecule to identify these stable conformers. DFT methods, such as B3LYP with a suitable basis set (e.g., 6-31+G**), are widely used for this purpose. nih.gov The analysis involves systematically rotating the dihedral angle between the two rings and evaluating the energy of each resulting structure. For the piperidine ring itself, studies on related structures have shown it predominantly adopts a stable chair conformation. nih.govnih.gov Computational analysis of similar pyridinyl compounds has been used to determine the preferred orientation of the substituent group relative to the pyridine ring, which is often governed by intramolecular interactions like hydrogen bonding. nih.govresearchgate.net The results of such an analysis would typically identify the global minimum energy conformer as well as other low-energy conformers that might be present in equilibrium.

Table 1: Example Data from a Conformational Analysis This table illustrates the typical output from a DFT-based conformational analysis. The values are hypothetical for this compound.

| Conformer | Dihedral Angle (Py-Pip) | Relative Energy (kcal/mol) | Population (%) |

|---|---|---|---|

| A (Global Minimum) | 75° | 0.00 | 75.3 |

| B | 165° | 1.15 | 14.5 |

| C | -80° | 1.80 | 10.2 |

The electronic structure of a molecule dictates its reactivity and physical properties. Key aspects of this analysis include the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), collectively known as the frontier molecular orbitals.

The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a crucial parameter that indicates the chemical reactivity and kinetic stability of the molecule. nih.gov A large energy gap suggests high stability and low reactivity, whereas a small gap suggests the molecule is more polarizable and reactive. nih.gov For instance, in studies of related pyridine derivatives, the HOMO is often delocalized on the pyridine ring, while the LUMO is localized over the carbonyl or other electron-withdrawing groups. scielo.br

The Molecular Electrostatic Potential (MEP) is another vital tool that maps the charge distribution of a molecule. researchgate.net It helps in identifying the regions that are rich or deficient in electrons. Negative potential regions (typically colored red or yellow) are susceptible to electrophilic attack, while positive regions (blue) are prone to nucleophilic attack. researchgate.net For substituted pyridines, the MEP can reveal the reactivity of the heterocyclic nitrogen and how it is influenced by substituents, which is crucial for predicting interactions like protonation or N-oxidation. nih.gov

Table 2: Example Electronic Properties Calculated via DFT This table shows representative data obtained from an electronic structure analysis. The values are hypothetical.

| Property | Value (eV) |

|---|---|

| HOMO Energy | -6.54 |

| LUMO Energy | -0.98 |

| HOMO-LUMO Gap | 5.56 |

Theoretical calculations are instrumental in predicting and interpreting the vibrational spectra (Infrared and Raman) of molecules. By calculating the harmonic vibrational frequencies using DFT methods, a theoretical spectrum can be generated. This computed spectrum is then compared with experimental data to provide a detailed assignment of the observed vibrational bands to specific molecular motions, such as stretching, bending, and torsional modes. plu.mx

For pyridine and its derivatives, characteristic vibrational modes include C-H stretching, C=C and C=N stretching within the pyridine ring, and various in-plane and out-of-plane bending modes. researchgate.net Theoretical studies on similar molecules like 2-acetylpyridine (B122185) have shown that calculations can accurately predict the stable conformer and provide comprehensive assignments for the experimental spectral bands. plu.mx

Computational methods can accurately predict the NMR chemical shifts (¹H and ¹³C) of a molecule, which is invaluable for structure elucidation and confirmation. The Gauge-Including Atomic Orbital (GIAO) method, typically employed with a DFT functional like B3LYP, is one of the most reliable approaches for calculating NMR shielding tensors. imist.maresearchgate.net

The calculated isotropic shielding values are converted into chemical shifts by referencing them against a standard compound, such as tetramethylsilane (B1202638) (TMS), calculated at the same level of theory. These predictions are highly effective for assigning the correct structure, especially in cases where experimental data may be ambiguous, such as in identifying the correct regio-isomer, protonation state, or preferred tautomer in solution. rsc.org The correlation between calculated and experimental chemical shifts is often excellent, with high R-squared values. researchgate.net

Molecular Dynamics Simulations to Elucidate Conformational Dynamics

While quantum chemical calculations provide a static picture of a molecule's stable conformations, Molecular Dynamics (MD) simulations offer insights into its dynamic behavior over time. MD simulations model the movements of atoms and molecules by solving Newton's equations of motion, providing a detailed view of conformational flexibility and structural transitions. mdpi.com

For this compound, an MD simulation could be used to:

Explore the conformational landscape in a solvent environment, revealing the stability of different conformers and the energy barriers for interconversion between them.

Analyze the dynamics of the piperidine ring, such as the rate of chair-to-chair interconversion.

Study the flexibility of the linkage between the pyridine and piperidine rings.

Characterize interactions with solvent molecules, which can influence the preferred conformation.

This information is critical for understanding how the molecule behaves in a realistic biological or chemical environment, which is a prerequisite for studying its interactions with other molecules like proteins. mdpi.com

Binding Mode Prediction through Molecular Docking Studies (e.g., protein-ligand interactions)

Molecular docking is a computational technique used to predict how a small molecule (ligand), such as this compound, binds to the active site of a macromolecule, typically a protein. nih.gov This method is fundamental in drug discovery and medicinal chemistry for understanding protein-ligand interactions at a molecular level.

The process involves placing the ligand in various orientations and conformations within the protein's binding site and using a scoring function to estimate the binding affinity for each pose. nih.gov The results of a docking study can:

Identify the most probable binding mode of the ligand.

Quantify the binding affinity, often expressed as a docking score in kcal/mol, where a more negative value indicates stronger binding. tubitak.gov.tr

Detail the specific non-covalent interactions, such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking, that stabilize the ligand-protein complex. tubitak.gov.tr

Docking studies on various piperidine and pyridine derivatives have been performed against numerous protein targets to explore their potential as enzyme inhibitors or receptor modulators. nih.govresearchgate.net For this compound, a docking study would provide a hypothesis about its potential biological targets and the key structural features responsible for its binding.

Table 3: Example Output from a Molecular Docking Study This table illustrates the typical results from a docking simulation. The target protein and results are hypothetical.

| Target Protein | Ligand Pose | Docking Score (kcal/mol) | Key Interacting Residues | Interaction Type |

|---|---|---|---|---|

| Hypothetical Kinase A | 1 | -8.5 | GLU-116, GLY-117 | Hydrogen Bond |

| PHE-80 | Pi-Pi Stacking | |||

| LEU-135, VAL-65 | Hydrophobic |

Cheminformatics and Quantitative Structure-Activity Relationship (QSAR) Modeling of this compound Derivatives

Cheminformatics and Quantitative Structure-Activity Relationship (QSAR) modeling are powerful computational tools used in medicinal chemistry to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activities. These methods are instrumental in guiding the rational design of new molecules with enhanced potency and in predicting the activity of untested compounds, thereby saving significant time and resources in drug discovery.

While specific QSAR studies exclusively focused on this compound derivatives are not extensively documented in publicly available literature, the principles of this methodology are widely applied to analogous structures containing both piperidine and pyridine moieties, such as piperidinopyridine and piperidinopyrimidine analogs. researchgate.net The general workflow for a QSAR study on derivatives of this compound would involve several key steps:

Dataset Curation: A dataset of this compound derivatives with experimentally determined biological activities (e.g., inhibitory concentrations like IC50) against a specific biological target would be compiled.

Descriptor Calculation: For each molecule in the dataset, a large number of molecular descriptors would be calculated. These descriptors are numerical values that encode different aspects of the molecule's physicochemical properties. They are typically categorized as electronic, steric, hydrophobic, and topological, among others. researchgate.net

Model Development: Using statistical techniques, a mathematical model is built to correlate the calculated descriptors with the observed biological activity. Common methods include Multiple Linear Regression (MLR), Partial Least Squares (PLS), and machine learning algorithms like Support Vector Machines (SVM). researchgate.net The goal is to select a small subset of descriptors that can effectively predict the activity. For instance, in studies of related piperidine derivatives, 2D and 3D autocorrelation descriptors have been successfully used to establish predictive models.

Model Validation: The developed QSAR model must be rigorously validated to ensure its robustness and predictive power. This is typically done using internal validation techniques (e.g., leave-one-out cross-validation, Q²) and external validation with a test set of compounds that were not used in the model's creation.

The resulting QSAR model can provide valuable insights into the structure-activity relationship, highlighting which molecular features are crucial for biological activity. For example, a model might reveal that increased hydrophobicity in a certain region of the molecule or the presence of a hydrogen bond donor at a specific position enhances activity. This information guides the design of new, potentially more potent derivatives of this compound for synthesis and biological evaluation. researchgate.net

| Descriptor Category | Descriptor Examples | Physicochemical Property Represented | Potential Influence on Activity |

|---|---|---|---|

| Electronic | Partial charges, Dipole moment, HOMO/LUMO energies | Distribution of electrons, ability to participate in electrostatic interactions, chemical reactivity. | Governs interactions with polar residues in a target protein. |

| Steric | Molecular weight, Molar refractivity, van der Waals volume | Size and shape of the molecule. | Determines the fit of the molecule into a binding pocket. |

| Hydrophobic | LogP (octanol-water partition coefficient) | Affinity of the molecule for nonpolar environments versus polar environments. | Influences membrane permeability and binding to hydrophobic pockets. |

| Topological | Connectivity indices, Wiener index | Atomic connectivity and branching of the molecular structure. | Relates molecular size and shape to activity. |

| 3D Descriptors | 3D-MoRSE, WHIM, RDF descriptors | Three-dimensional arrangement of atoms in space. | Provides a more detailed representation of molecular shape and substituent positions. |

Spectroscopic Property Prediction (e.g., UV-Vis, TD-DFT)

Computational quantum chemistry provides essential tools for predicting the spectroscopic properties of molecules, offering insights that complement and help interpret experimental data. The prediction of ultraviolet-visible (UV-Vis) absorption spectra using Time-Dependent Density Functional Theory (TD-DFT) is a particularly common and valuable application.

For this compound, a TD-DFT calculation would be used to predict its electronic absorption spectrum. The molecule's structure consists of a pyridine ring, which is an aromatic chromophore, and a saturated piperidine ring, which is generally considered a non-absorbing auxochrome in the near-UV and visible regions. Therefore, the primary electronic transitions responsible for UV absorption would be associated with the pyridine moiety. These transitions are typically of the π → π* and n → π* type.

The computational process begins with the optimization of the molecule's ground-state geometry using DFT methods, often with a functional such as B3LYP and a suitable basis set (e.g., 6-31G(d) or larger). nih.gov Following geometry optimization, TD-DFT calculations are performed to compute the vertical excitation energies (which correspond to wavelengths of maximum absorption, λmax) and the corresponding oscillator strengths (which relate to the intensity of the absorption bands). nih.gov

Studies on pyridine itself show characteristic absorption bands that are well-reproduced by TD-DFT calculations. researchgate.net The intense π → π* transitions typically occur at lower wavelengths (higher energy), while the weaker n → π* transition, involving the lone pair of electrons on the nitrogen atom, occurs at a longer wavelength (lower energy). nih.govresearchgate.net The presence of the piperidinyl substituent at the 2-position of the pyridine ring is expected to cause a slight shift in the absorption maxima (a solvatochromic shift) compared to unsubstituted pyridine, due to its electron-donating inductive effect.

Solvent effects are a critical consideration in spectroscopic predictions, as they can significantly influence the positions of absorption bands. These effects can be modeled computationally using methods like the Polarizable Continuum Model (PCM), where the solvent is treated as a continuous medium with a specific dielectric constant. nih.gov Combining TD-DFT with a PCM approach generally yields predicted spectra that are in good agreement with experimental measurements in solution. nih.gov

| Compound | Solvent | Experimental λmax (nm) | Computational Method | Calculated λmax (nm) | Reference |

|---|---|---|---|---|---|

| Pyridine | Water | ~256 | TD-DFT/B3LYP/6-31+G(d) with PCM | ~254 | nih.gov |

| Pyridine | Gas Phase | ~256 | TD-DFT | 270 | researchgate.net |

| 2-Styrylpyridine | Gas Phase | Not Reported | TD-DFT/B3LYP/6-31G(d) | 290.5 | nih.gov |

| 2-Styrylpyridine | Ethanol | 286 | TD-DFT/B3LYP/6-31G(d) with PCM | 297.9 | nih.gov |

Mechanistic Research on the Biological Activity of 2 Piperidin 2 Yl Pyridine Derivatives

Receptor Binding and Modulation Studies (e.g., Nicotinic Acetylcholine (B1216132) Receptors, distinguishing from the 3-isomer anabasine)

Derivatives of 2-(piperidin-2-yl)pyridine (B97662) have been investigated for their ability to interact with various receptors, most notably the nicotinic acetylcholine receptors (nAChRs). These receptors are crucial for signal transmission in the central and peripheral nervous systems. The interaction of these derivatives is often compared and contrasted with that of anabasine (B190304), a naturally occurring alkaloid which is the 3-isomer, 3-(piperidin-2-yl)pyridine. nih.gov

Anabasine is a known nAChR agonist. nih.gov The position of the piperidine (B6355638) ring relative to the nitrogen atom in the pyridine (B92270) ring is a critical determinant of binding affinity and functional activity at different nAChR subtypes. Studies comparing isomers of anabasine have shown that the placement of the double bond within the piperidine ring can increase agonist potency at α4β2 nAChRs while decreasing it at α7 nAChRs, relative to S-anabasine. nih.govnih.gov

Research into synthetic piperidine derivatives has led to the identification of potent ligands for the acetylcholine-binding protein (AChBP), which serves as a valuable model for the ligand-binding domain of nAChRs. Through screening and structure-based design, piperidine derivatives have been optimized to achieve high binding affinity. For instance, a derivative, compound 15 (structure not fully specified in the source), was identified as a highly affinitive ligand with a Ki value of 2.8 nmol/L, significantly more potent than nicotine (B1678760) (Ki=777 nmol/L). nih.gov Molecular modeling suggests that substitutions on the piperidinyl group can confer a better fit within the receptor's binding pocket. nih.gov

The distinction from anabasine lies in the specific interactions dictated by the substitution pattern. While anabasine (3-isomer) has a well-characterized profile as a broad nAChR agonist, derivatives of the this compound scaffold can be engineered to achieve higher affinity and potentially greater selectivity for specific nAChR subtypes, such as the α4β2 or α7 receptors. nih.govnih.gov

| Compound/Derivative | Target Receptor/Protein | Key Mechanistic Finding | Reference |

| Piperidine Derivative 15 | Acetylcholine-Binding Protein (AChBP) | High-affinity ligand (Ki = 2.8 nmol/L), demonstrating the potential for potent nAChR interaction through optimized piperidinyl substitution. | nih.gov |

| Anabasine (3-isomer) | Nicotinic Acetylcholine Receptors (nAChRs) | Acts as a natural agonist, providing a baseline for comparing the activity of synthetic isomers. nih.gov | nih.gov |

| Isoanatabine / Anatabine | α4β2 and α7 nAChRs | Isomeric position of a double bond in the piperidine ring alters potency and efficacy at different nAChR subtypes. nih.gov | nih.gov |

Enzyme Inhibition Profiling and Mechanistic Elucidation (e.g., SHP2 protein, thrombin)

The this compound scaffold has been incorporated into molecules designed to inhibit specific enzymes implicated in disease, such as the SHP2 protein and thrombin.

SHP2 Protein Inhibition: Src-homology 2 (SH2) domain-containing phosphatase 2 (SHP2) is a protein tyrosine phosphatase that plays a crucial role in cell signaling pathways, including the RAS-ERK and PI3K-AKT pathways. nih.gov Its overactivation is linked to various cancers. nih.gov Researchers have designed novel pyridine derivatives as selective SHP2 inhibitors. One such compound, (2-(4-(aminomethyl)piperidin-1-yl)-5-(2,3-dichlorophenyl)pyridin-3-yl)methanol (11a) , emerged as a potent and highly selective SHP2 inhibitor with an IC50 value of 1.36 μM. nih.gov Mechanistic studies, including fluorescence titration assays, confirmed that this compound binds directly to the SHP2 protein. nih.gov Molecular docking studies suggest that these inhibitors function by binding to an allosteric "tunnel-like" pocket formed at the interface of the N-SH2, C-SH2, and PTP domains, which locks the enzyme in an auto-inhibited, inactive conformation. nih.govwikipedia.org This allosteric inhibition prevents the catalytic site from accessing its substrates, thereby blocking downstream signaling. wikipedia.org

Thrombin Inhibition: Thrombin is a key serine protease in the blood coagulation cascade, making it a prime target for anticoagulant drugs. nih.gov A class of nonpeptide direct thrombin inhibitors has been developed based on a 1-(pyridin-4-yl)piperidine-4-carboxamide structure. While not the 2-isomer, these related structures provide insight into the mechanism. Through optimization of the P1 and P4 binding moieties, compounds with excellent thrombin (fIIa) inhibition have been identified. nih.govresearchgate.net For example, compound 13b (a pyrrolidine-containing analogue) demonstrated a Ki of 6 nM against thrombin and exhibited remarkable selectivity over other serine proteases. nih.gov The mechanism of these direct inhibitors involves blocking the active site of thrombin, preventing it from cleaving fibrinogen to fibrin (B1330869) and thereby halting clot formation. nih.gov This is evidenced by their ability to prolong the activated partial thromboplastin (B12709170) time (aPTT) in ex vivo studies. nih.gov

| Inhibitor Derivative | Target Enzyme | Mechanism of Action | Key Data | Reference |

| 11a | SHP2 Protein | Binds directly to an allosteric pocket, locking SHP2 in an inactive conformation and inhibiting its phosphatase activity. | IC50 = 1.36 μM | nih.gov |

| 13b | Thrombin (fIIa) | Acts as a direct, competitive inhibitor by blocking the enzyme's active site, preventing fibrinogen cleavage. | Ki = 6 nM | nih.gov |

Investigation of Anti-Platelet Aggregation Mechanisms

Platelet aggregation is a critical process in thrombosis, and its inhibition is a major therapeutic strategy for cardiovascular diseases. While direct studies on this compound are limited, research on related piperidine-pyridine scaffolds provides mechanistic insights. Carbamoylpiperidine analogues have been evaluated for their ability to inhibit platelet aggregation induced by various agonists such as adenosine (B11128) diphosphate (B83284) (ADP), adrenaline, collagen, and arachidonic acid (AA). researchgate.netyoutube.com

The general mechanism for many anti-platelet drugs involves interfering with key signaling pathways within the platelet. mdpi.com One major pathway is initiated by ADP binding to P2Y12 receptors, which leads to a decrease in cyclic AMP (cAMP) and an increase in intracellular calcium, ultimately causing platelet activation and aggregation. mdpi.com Another pathway involves thromboxane (B8750289) A₂ (TXA₂) synthesis, which is a potent platelet agonist. mdpi.com

Derivatives of piperazine (B1678402) and piperidine have been shown to inhibit platelet phosphodiesterase activity. This inhibition leads to an elevation in intracellular cAMP levels, which in turn is sufficient to inhibit the rise in calcium and subsequent fibrinogen binding, thereby preventing platelet aggregation. nih.gov

| Compound Class | Inducing Agent | Proposed Mechanism of Action | Reference |

| Piperazine/Piperidine Derivatives | Thrombin, ADP, Collagen | Inhibition of phosphodiesterase, leading to increased cAMP levels, which inhibits calcium rise and fibrinogen binding. | nih.gov |

| Carbamoylpiperidine Analogues | ADP, Adrenaline, Collagen, AA | Inhibition of agonist-induced platelet aggregation pathways. | researchgate.netyoutube.com |

Characterization of Antimicrobial Activity Mechanisms

Derivatives containing the pyridine ring are known to possess broad-spectrum antimicrobial properties. The mechanisms underlying these activities are varied and depend on the specific structure of the derivative.

The antibacterial action of pyridine derivatives often involves disruption of the bacterial cell structure or key enzymatic processes. One proposed mechanism is the interaction of positively charged compounds with the negatively charged bacterial cell membrane. frontiersin.org This electrostatic interaction can disrupt the membrane, leading to the release of cytoplasmic contents and cell death. frontiersin.org

For certain 2-aminopyridine (B139424) derivatives, it is speculated that their antibacterial potency is related to the positive charge of a carbon atom connected to the cyclic structure, which facilitates binding to and disruption of the bacterial cell membrane. frontiersin.org Other pyridine derivatives have been found to destroy the cell shape. rsc.org In another example, a piperazinyl-naphthothiazole-dione derivative was found to inhibit DNA gyrase, an essential enzyme for bacterial DNA replication, leading to a bactericidal effect. nih.gov

| Compound Class | Bacterial Target | Mechanism of Antibacterial Action | Reference |

| 2-Aminopyridine Derivatives | Gram-positive bacteria | Disruption of the bacterial cell membrane via electrostatic interactions. | frontiersin.org |

| 3-(Pyridine-3-yl)-2-oxazolidinones | Gram-positive bacteria | Destruction of bacterial cell morphology. | rsc.org |